Cas no 773-99-9 (2-(1-Naphthyl)ethanol)
2-(1-Naphthyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Hydroxyethyl)naphthalene
- naphthalen-1-ethanol
- 2-(1-Naphthyl)ethanol
- Naphthylethanol
- 1-Naphthyl ethanol
- 1-Naphthaleneethanol
- 2-(Naphthalen-1-yl)ethanol
- 2-naphthalen-1-ylethanol
- 2-(1-Naphthalene)ethanol
- 2-(1-naphthy)ethanol
- EINECS 212-260-4
- 2-naphthalen-1-yl-ethanol
- N0575
- AC-4486
- DTXSID00228020
- 773-99-9
- MFCD00004050
- 1-naphthalene ethanol
- 1-napthaleneethanol
- SCHEMBL27550
- 2-(.alpha.-Naphthyl)ethanol
- 2-(naphth-1-yl)ethanol
- AC1462
- CS-W017592
- 1-(2-hydroxy-ethyl)-naphthalene
- NSC-28342
- AQ-917/40233986
- 1-Naphthaleneethanol, 95%
- NSC28342
- SY020508
- EN300-1637768
- 2-(1-naphthyl)-1-ethanol
- 2-(naphthalen-1-yl)ethan-1-ol
- Z397587504
- AKOS009158187
- NSC 28342
- FT-0600741
- W-104318
- FS-1800
- NS00037916
- naphthalene-1-thanol; Naphthyelthanol
- HY-W016876
- DB-005046
- DB-312249
- 212-260-4
- DTXCID20150511
- FN14794
-
- MDL: MFCD00004050
- Inchi: 1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
- InChI Key: RXWNCMHRJCOWDK-UHFFFAOYSA-N
- SMILES: OCCC1C=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 172.08900
- Monoisotopic Mass: 172.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.9900 (rough estimate)
- Melting Point: 59.0 to 64.0 deg-C
- Boiling Point: 179°C/15mmHg(lit.)
- Flash Point: 96℃(lit.)
- Refractive Index: 1.5340 (estimate)
- PSA: 20.23000
- LogP: 2.37460
- Solubility: Not determined
2-(1-Naphthyl)ethanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
2-(1-Naphthyl)ethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-(1-Naphthyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024761-1g |
2-(1-Naphthyl)ethanol |
773-99-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 024761-10g |
2-(1-Naphthyl)ethanol |
773-99-9 | 95% | 10g |
£17.00 | 2022-03-01 | |
| Fluorochem | 024761-25g |
2-(1-Naphthyl)ethanol |
773-99-9 | 95% | 25g |
£33.00 | 2022-03-01 | |
| Fluorochem | 024761-100g |
2-(1-Naphthyl)ethanol |
773-99-9 | 95% | 100g |
£96.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136877-100g |
2-(1-Naphthyl)ethanol |
773-99-9 | ≥95.0%(GC) | 100g |
¥400.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136877-25g |
2-(1-Naphthyl)ethanol |
773-99-9 | ≥95.0%(GC) | 25g |
¥152.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N136877-5g |
2-(1-Naphthyl)ethanol |
773-99-9 | ≥95.0%(GC) | 5g |
¥32.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0575-25G |
2-(1-Naphthyl)ethanol |
773-99-9 | >95.0%(GC) | 25g |
¥1550.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000726-25g |
2-(1-Naphthyl)ethanol |
773-99-9 | 98% | 25g |
¥67 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000726-5g |
2-(1-Naphthyl)ethanol |
773-99-9 | 98% | 5g |
¥27 | 2024-05-21 |
2-(1-Naphthyl)ethanol Suppliers
2-(1-Naphthyl)ethanol Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(1-Naphthyl)ethanol
Introduction to 2-(1-Naphthyl)ethanol (CAS No. 773-99-9)
2-(1-Naphthyl)ethanol, also known by its CAS number 773-99-9, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a naphthalene ring attached to an ethanol group. The combination of these functional groups imparts specific chemical and physical properties that make 2-(1-Naphthyl)ethanol valuable in various research and industrial settings.
The chemical formula of 2-(1-Naphthyl)ethanol is C12H14O, and it has a molecular weight of approximately 174.24 g/mol. It is a colorless liquid with a characteristic aromatic odor. The compound is soluble in water and many organic solvents, making it easy to handle and integrate into different formulations. Its boiling point is around 255°C, and it has a melting point of -38°C, which provides flexibility in its use across different temperature ranges.
In the realm of organic synthesis, 2-(1-Naphthyl)ethanol serves as an important intermediate for the production of various pharmaceuticals, fragrances, and dyes. Its reactivity and functional groups allow it to participate in a wide array of chemical reactions, including esterification, etherification, and oxidation processes. These reactions are crucial for the synthesis of more complex molecules that have therapeutic or industrial applications.
One of the key areas where 2-(1-Naphthyl)ethanol has gained significant attention is in the development of new drugs. Recent research has explored its potential as a precursor for the synthesis of novel compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, studies have shown that derivatives of 2-(1-Naphthyl)ethanol can inhibit the activity of certain enzymes involved in inflammation pathways, making them promising candidates for the treatment of inflammatory diseases.
In the field of medicinal chemistry, 2-(1-Naphthyl)ethanol has been used to design and synthesize small molecules that target specific biological pathways. One notable example is its use in the development of inhibitors for protein kinases, which are key regulators of cellular processes such as cell growth and division. By modulating these kinases, researchers aim to develop new therapies for cancer and other diseases characterized by uncontrolled cell proliferation.
Beyond its pharmaceutical applications, 2-(1-Naphthyl)ethanol has also found use in the fragrance industry. Its aromatic properties make it an attractive component in perfumes and other scented products. Additionally, it can be used as a solvent or co-solvent in various formulations, enhancing the solubility and stability of other ingredients.
In environmental chemistry, the behavior and fate of 2-(1-Naphthyl)ethanol in different media have been studied to assess its potential environmental impact. Research has shown that while it is relatively stable under normal conditions, it can undergo biodegradation under certain environmental conditions. This information is crucial for understanding its ecological footprint and ensuring its safe use in industrial processes.
The safety profile of 2-(1-Naphthyl)ethanol is another important aspect to consider. While it is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is important to adhere to safety guidelines to prevent exposure through inhalation or skin contact. Toxicological studies have provided valuable insights into its potential effects on human health, guiding the development of safe handling practices.
In conclusion, 2-(1-Naphthyl)ethanol (CAS No. 773-99-9) is a multifaceted compound with a broad range of applications across various scientific disciplines. Its unique chemical properties make it an essential component in organic synthesis, drug development, fragrance formulation, and environmental studies. As research continues to uncover new uses and benefits, the importance of this compound in advancing scientific knowledge and practical applications will only grow.
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